molecular formula C53H71F3N16O14 B3028486 (2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid CAS No. 211376-91-9

(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B3028486
CAS No.: 211376-91-9
M. Wt: 1213.2 g/mol
InChI Key: IGUQEWJNWLNRKR-FOMFOXEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, imidazole, indole, and phenol, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and specific coupling reactions. Typical reagents might include coupling agents like EDCI or DCC, protecting groups like Boc or Fmoc, and solvents such as DMF or DCM.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process might also include purification steps like HPLC to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: Amide groups can be reduced to amines.

    Substitution: The imidazole and indole rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

This compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

It may serve as a probe for studying protein-ligand interactions or as a substrate in enzymatic assays.

Medicine

Industry

The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The multiple functional groups allow for diverse interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide
  • **(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile molecule for various scientific applications.

Properties

IUPAC Name

(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H70N16O12.C2HF3O2/c1-28(2)17-37(46(75)63-35(9-5-15-56-51(53)54)50(79)67-16-6-10-41(67)49(78)58-23-42(52)71)62-43(72)24-59-44(73)38(18-29-11-13-32(70)14-12-29)64-48(77)40(25-68)66-47(76)39(19-30-21-57-34-8-4-3-7-33(30)34)65-45(74)36(61-27-69)20-31-22-55-26-60-31;3-2(4,5)1(6)7/h3-4,7-8,11-14,21-22,26-28,35-41,57,68,70H,5-6,9-10,15-20,23-25H2,1-2H3,(H2,52,71)(H,55,60)(H,58,78)(H,59,73)(H,61,69)(H,62,72)(H,63,75)(H,64,77)(H,65,74)(H,66,76)(H4,53,54,56);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUQEWJNWLNRKR-FOMFOXEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H71F3N16O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1213.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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